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Compound of Interest

Compound Name: Egfr-IN-49

Cat. No.: B15141704

Get Quote

To the valued researcher, scientist, or drug development professional,

This guide is intended to provide a comprehensive overview of the chemical structure and

properties of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-49. Our search

for publicly available information has revealed that while EGFR-IN-49 is documented as a

potent and selective inhibitor of EGFR, particularly against the T790M and T790M/L858R

mutations, its specific chemical structure has not been disclosed in the public domain. This

absence of a chemical structure prevents a detailed analysis of its chemical properties,

synthesis, and a complete structure-activity relationship.

To fulfill the core requirements of your request for an in-depth technical guide, we will provide a

comprehensive overview of a well-characterized, potent, and selective EGFR inhibitor,

Osimertinib (AZD9291), as a representative example. Osimertinib is a third-generation EGFR

tyrosine kinase inhibitor with a wealth of publicly available data, making it an excellent case

study for understanding the chemical and biological properties of targeted EGFR inhibitors.

Osimertinib (AZD9291): A Comprehensive Technical
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Osimertinib is an FDA-approved oral, third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance

mutations, while sparing wild-type EGFR.

Chemical Structure and Properties
The chemical structure and key properties of Osimertinib are summarized below.

Chemical Structure:

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

CAS Number: 1421373-65-0

Molecular Formula: C28H33N7O2

Molecular Weight: 499.61 g/mol

SMILES: CN(C)CCN(C)c1cc(c(OC)cc1NC(=O)C=C)Nc2nccc(n2)c3c[nH]c4ccccc43

InChI Key: ZYWTYbOTYnZBHB-UHFFFAOYSA-N

Physicochemical Properties:

Property Value

Appearance White to off-white solid

Melting Point 139-141 °C

Solubility Soluble in DMSO, sparingly soluble in water

pKa 7.3 (predicted)

LogP 4.8 (predicted)

Biological Activity and Quantitative Data
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Osimertinib is a potent inhibitor of mutant EGFR kinases. The following table summarizes its in

vitro inhibitory activity against various EGFR isoforms and its anti-proliferative effects on

different cancer cell lines.

Target/Cell Line IC50 (nM) Assay Type

EGFRL858R/T790M 1 Kinase Assay

EGFRExon 19 Del/T790M <1 Kinase Assay

EGFRL858R 12 Kinase Assay

EGFRWT 494 Kinase Assay

H1975 (L858R/T790M) 16 Cell Viability Assay

PC-9 (Exon 19 Del) 7 Cell Viability Assay

A431 (WT) >5000 Cell Viability Assay

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.

Below are representative protocols for assays used to characterize Osimertinib.

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to

measure the inhibition of EGFR kinase activity.

Reagents:

Purified recombinant human EGFR (various mutant and wild-type forms)

LanthaScreen™ Tb-anti-pTyr (PY20) antibody

GFP-poly(GAT) substrate

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Osimertinib (serial dilutions in DMSO)
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Procedure:

1. Prepare a 2X solution of EGFR kinase and GFP-poly(GAT) substrate in kinase buffer.

2. Prepare a 2X solution of ATP in kinase buffer.

3. Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

4. Add 100 nL of serially diluted Osimertinib or DMSO (vehicle control) to the wells.

5. Incubate for 15 minutes at room temperature.

6. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

7. Incubate for 60 minutes at room temperature.

8. Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-anti-pTyr

antibody.

9. Incubate for 60 minutes at room temperature to allow for antibody binding.

10. Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at

495 nm and 520 nm).

11. Calculate the emission ratio (520/495 nm) and plot against the inhibitor concentration to

determine the IC50 value.

This protocol measures the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Reagents:

Cancer cell lines (e.g., H1975, PC-9, A431)

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

Osimertinib (serial dilutions in culture medium)

CellTiter-Glo® Reagent
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Procedure:

1. Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.

2. Replace the medium with fresh medium containing serial dilutions of Osimertinib or vehicle

control (DMSO).

3. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

5. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

7. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

8. Measure the luminescence using a plate-reading luminometer.

9. Plot the luminescence signal against the inhibitor concentration to determine the IC50

value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Reagents:

Cancer cell line (e.g., H1975)

Osimertinib

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and binding buffer)

Phosphate-buffered saline (PBS)

Procedure:
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1. Seed cells in a 6-well plate and treat with Osimertinib at various concentrations for 24-48

hours.

2. Harvest both adherent and floating cells and wash with cold PBS.

3. Resuspend the cells in 1X binding buffer.

4. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

5. Incubate for 15 minutes at room temperature in the dark.

6. Analyze the cells by flow cytometry within 1 hour.

7. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic:

Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR

signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.
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Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
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Caption: Drug Discovery and Development Workflow for an EGFR Inhibitor.
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We trust this comprehensive guide on Osimertinib serves as a valuable resource for your

research and development endeavors, providing the in-depth technical information you require

in the absence of publicly available data for EGFR-IN-49.

To cite this document: BenchChem. [An In-Depth Technical Guide to EGFR-IN-49: Structure
and Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141704/docs#an-in-depth-technical-guide-to-egfr-
in-49-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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